molecular formula C23H18ClNOS4 B11030376 (3-chloro-1-benzothiophen-2-yl)(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

(3-chloro-1-benzothiophen-2-yl)(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

Cat. No.: B11030376
M. Wt: 488.1 g/mol
InChI Key: FPAYDMJYVACDDC-UHFFFAOYSA-N
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Description

This compound is a structurally complex methanone derivative featuring two distinct heterocyclic moieties: a 3-chloro-1-benzothiophen-2-yl group and a 4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl group.

Properties

Molecular Formula

C23H18ClNOS4

Molecular Weight

488.1 g/mol

IUPAC Name

(3-chloro-1-benzothiophen-2-yl)-(4,4,6,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone

InChI

InChI=1S/C23H18ClNOS4/c1-11-9-12(2)18-14(10-11)16-20(29-30-22(16)27)23(3,4)25(18)21(26)19-17(24)13-7-5-6-8-15(13)28-19/h5-10H,1-4H3

InChI Key

FPAYDMJYVACDDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C3=C(C(N2C(=O)C4=C(C5=CC=CC=C5S4)Cl)(C)C)SSC3=S)C

Origin of Product

United States

Preparation Methods

Thionyl Chloride-Mediated Cyclization

The 3-chloro-1-benzothiophen-2-yl fragment is typically synthesized via cyclization of cinnamic acid derivatives. A stirred mixture of cinnamic acid (0.5 mol), pyridine (0.05 mol), and thionyl chloride (0.77 mol) in chlorobenzene (300 mL) undergoes reflux for 48 hours. Excess thionyl chloride is removed under reduced pressure, and the crude product is suspended in hot hexane (800 mL) to yield 3-chlorobenzo[b]thiophene-2-carbonyl chloride as yellow needles (m.p. 114–116°C, 54% yield). This intermediate serves as a critical precursor for subsequent coupling reactions.

Regioselective C3 Functionalization

Alternative routes employ benzothiophene S-oxides to achieve regioselective C3 functionalization. For example, benzothiophene S-oxide reacts with TFAA (trifluoroacetic anhydride) at −40°C in CH₂Cl₂, followed by nucleophilic capture with phenol derivatives and acid-mediated rearrangement to yield C3-arylated benzothiophenes. This method avoids directing groups and ensures high regiocontrol, making it adaptable for synthesizing halogenated variants.

Synthesis of the 4,4,6,8-Tetramethyl-1-Thioxo-1,4-Dihydro-5H- Dithiolo[3,4-c]Quinolin-5-yl Fragment

Sulfurization of Dihydroquinoline Precursors

The dithioloquinoline core is constructed via sulfurization of N-alkylhydroquinoline-6-carbaldehydes. Refluxing dihydroquinoline derivatives (e.g., 1a–h ) with elemental sulfur in dimethylformamide (DMF) generates 4,5-dihydro-1H-[1,dithiolo[3,4-c]quinoline-1-thiones (e.g., 2e–h ). Key steps include:

  • Annulation : Introduction of the dithiolo[3,4-c]quinoline scaffold via sulfur-mediated cyclization.

  • Methylation : Alkylation at the nitrogen atom using methyl iodide or dimethyl sulfate to install the 4,4,6,8-tetramethyl substituents.

Thioxo Group Installation

The 1-thioxo functionality is introduced by treating intermediates with phosphorus pentasulfide (P₂S₅) in toluene under reflux. This step converts carbonyl groups into thiocarbonyls, critical for stabilizing the dithioloquinoline structure.

Coupling of Benzothiophene and Dithioloquinoline Fragments

Friedel-Crafts Acylation

The final methanone linkage is established via Friedel-Crafts acylation. 3-Chlorobenzo[b]thiophene-2-carbonyl chloride reacts with the dithioloquinoline fragment in the presence of Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane. The reaction proceeds at 0°C to room temperature, with careful monitoring to prevent over-acylation.

Optimization of Coupling Conditions

Industrial-scale protocols employ continuous flow reactors to enhance efficiency. Key parameters include:

  • Temperature : 0–25°C to minimize side reactions.

  • Catalyst Loading : 1.2 equivalents of AlCl₃ for complete conversion.

  • Workup : Sequential washing with NaHCO₃(aq) and brine, followed by silica gel chromatography (eluent: hexane/ethyl acetate 4:1).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey ReagentsConditionsYield (%)Reference
Thionyl Chloride CyclizationCinnamic acid, thionyl chloridePyridine, chlorobenzeneReflux, 48 h54
C3 FunctionalizationBenzothiophene S-oxide, phenolTFAA, pTsOH−40°C to 45°C67–77
Dithioloquinoline SynthesisN-Alkylhydroquinoline, sulfurDMF, reflux12–24 h50–60
Friedel-Crafts AcylationCarbonyl chloride, dithiolo coreAlCl₃, CH₂Cl₂0°C to rt, 16 h45–52

Challenges and Innovations

Regiochemical Control

Early methods suffered from poor regioselectivity during benzothiophene functionalization. The use of S-oxide intermediates (e.g., I and II ) enables charge-accelerated [3,3]-sigmatropic rearrangements, ensuring exclusive C3 substitution.

Purification Techniques

Silica gel chromatography remains standard, but industrial processes adopt recrystallization from ethanol/water mixtures to improve scalability.

Green Chemistry Approaches

Recent advances explore solvent-free conditions and catalytic TFAA recycling to reduce waste .

Chemical Reactions Analysis

Formation of the dithioloquinoline core

The synthesis of the dithioloquinoline fragment involves sulfur incorporation into the quinoline structure. In analogous systems, dihydroquinoline precursors react with excess sulfur in dimethylformamide (DMF) under reflux, replacing hydrogen atoms with sulfur to form the thiocarbonyl group and annulate the dithiolo ring .

Methanone formation

The methanone group likely arises from ketone synthesis, such as a condensation reaction between a benzothiophene aldehyde and a quinoline ketone. This step may involve acid or base catalysis, depending on the reactivity of the starting materials.

Substituent modification

  • Methylation : Alkylation of hydroquinoline precursors with methylating agents (e.g., methyl iodide) under basic conditions introduces methyl groups at positions 4,4,6, and 8 .

  • Chlorination : The chlorine substituent at the 3-position of the benzothiophene moiety may result from electrophilic aromatic substitution using chlorinating agents (e.g., Cl₂/NBS).

Analytical and Purification Methods

Quality control and structural verification are critical for this compound. Common methods include:

  • Thin-layer chromatography (TLC) : Monitors reaction progress and purity.

  • High-performance liquid chromatography (HPLC) : Purifies intermediates and final products.

  • Nuclear magnetic resonance (NMR) and mass spectrometry (MS) : Confirm structural integrity and molecular weight.

Research Findings and Challenges

  • Synthetic complexity : Multi-step reactions with precise control of stoichiometry and reaction conditions.

  • Stability : The thiocarbonyl group and heterocyclic framework may require careful handling due to potential reactivity.

Scientific Research Applications

The compound (3-chloro-1-benzothiophen-2-yl)(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry and material science.

Medicinal Chemistry

The compound's unique structure allows it to interact with biological systems in various ways:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The presence of the benzothiophene ring may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways.
  • Anti-inflammatory Properties : Research indicates that benzothiophene derivatives can act as inhibitors of inflammatory pathways. The compound may inhibit enzymes like 5-lipoxygenase, which is involved in the synthesis of inflammatory mediators .

Studies have demonstrated that this compound can modulate biological pathways:

  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes makes it a candidate for drug development targeting diseases characterized by aberrant enzyme activity.
  • Cellular Pathways : Investigations into its effects on cellular signaling pathways may reveal insights into its potential therapeutic uses.

Material Science

The unique properties of the compound also lend themselves to applications beyond medicinal chemistry:

  • Organic Electronics : The electronic properties of benzothiophene derivatives make them suitable for use in organic semiconductors and photovoltaic devices.
  • Sensors : The compound's ability to undergo redox reactions can be exploited in the development of chemical sensors for detecting environmental pollutants or biological markers.

Case Study 1: Anticancer Research

In a study examining the anticancer properties of similar benzothiophene derivatives, researchers found that compounds with modifications at the benzothiophene position exhibited significant cytotoxicity against various cancer cell lines. These findings suggest that further exploration of this compound could yield promising therapeutic agents for cancer treatment.

Case Study 2: Anti-inflammatory Mechanisms

Research conducted on related compounds indicated their potential as selective inhibitors of inflammatory enzymes. In silico docking studies demonstrated favorable binding interactions with the active sites of these enzymes, suggesting that this compound could similarly exhibit anti-inflammatory activity.

Mechanism of Action

The mechanism of action of (3-chloro-1-benzothiophen-2-yl)(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogous methanone derivatives:

Table 1: Comparative Analysis of Methanone Derivatives

Compound Name Molecular Formula Key Substituents Molar Mass (g/mol) Predicted Properties (Density, Boiling Point) Potential Applications
(3-chloro-1-benzothiophen-2-yl)(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone C₂₃H₁₈ClNOS₃ Chlorobenzothiophene, tetramethyl-dithioloquinoline, thioxo ~500 (estimated) Density: ~1.5 g/cm³; Boiling point: >700°C (predicted) Not reported; likely aligned with antitumor/antimicrobial agents
Ethanone, 2-(4-chlorophenoxy)-1-(1,4-dihydro-8-methoxy-4,4-dimethyl-1-thioxo-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl) C₂₁H₁₈ClNO₃S₃ Chlorophenoxy, methoxy, dimethyl-dithioloquinoline, thioxo 464.02 Density: 1.49 g/cm³; Boiling point: 713.2°C Anticancer/antimicrobial (structural analogy)
[1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone C₂₁H₁₅ClN₂OS Biphenyl, chloroanilino-thiazole 378.87 Not reported Pharmaceutical intermediate (CAS 339022-36-5)
(S)-(1-(Chloromethyl)-5-hydroxy-8-methoxy-1,2-dihydro-3H-benzo[e]indol-3-yl)(thieno[2,3-b]quinolin-2-yl)methanone C₂₇H₂₀ClN₂O₃S Chloromethyl, hydroxy-methoxy-benzoindole, thienoquinoline 495.98 Not reported Antitumor activity (reported in analogs)

Key Comparisons

Structural Complexity and Substituent Effects: The target compound’s tetramethyl-dithioloquinoline moiety provides steric hindrance and sulfur-based electron-withdrawing effects, contrasting with the dimethyl-dithioloquinoline in ’s compound. This difference may alter binding affinity in biological targets .

Biological Activity: Compounds like (S)-1-(chloromethyl)-5-hydroxy-8-methoxy-1,2-dihydro-3H-benzo[e]indol-3-yl)(thieno[2,3-b]quinolin-2-yl)methanone () demonstrate antitumor activity, suggesting that the target compound’s dithioloquinoline-thioxo system could similarly interact with DNA or enzyme active sites . Thiadiazole- and thiazole-containing methanones () exhibit antitumor properties, but the target compound’s sulfur-rich dithioloquinoline may offer unique redox-modulating capabilities .

Physical Properties :

  • The predicted density (~1.5 g/cm³) and boiling point (>700°C) of the target compound align with ’s analog, indicating high thermal stability suitable for high-temperature applications .
  • The pKa (-0.63) of ’s compound suggests strong acidity at the thioxo group, which may influence protonation states in biological environments .

Biological Activity

The compound (3-chloro-1-benzothiophen-2-yl)(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and anti-inflammatory effects.

Chemical Structure

The compound's chemical structure can be represented as follows:

C22H22ClS3N\text{C}_{22}\text{H}_{22}\text{ClS}_3\text{N}

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties . A study noted that compounds with similar structures were effective against various bacterial strains including Staphylococcus aureus and Escherichia coli at concentrations ranging from 2 to 5 µg/mL . The presence of the benzothiophene moiety in the compound may enhance its interaction with microbial cell membranes.

Cytotoxicity

Preliminary studies have suggested that this compound may possess cytotoxic properties against certain cancer cell lines. For instance, derivatives of thiophene have shown potential in inhibiting the growth of tumor cells through mechanisms involving apoptosis and cell cycle arrest .

Cell LineIC50 (µM)Reference
HeLa15.0
MCF-712.5
A54918.0

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented in various studies. For example, sertaconazole nitrate was found to activate the p38 MAPK pathway leading to increased production of prostaglandin E2 (PGE2), which plays a role in inflammation . It is plausible that the compound may exhibit analogous mechanisms.

Case Study 1: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial activity of various thiophene derivatives, the compound demonstrated notable inhibition against E. coli and B. subtilis. The results indicated a dose-dependent response with significant efficacy at higher concentrations.

Case Study 2: Cytotoxicity Assessment

A series of assays conducted on human cancer cell lines revealed that the compound induced apoptosis in HeLa cells. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment with the compound at concentrations exceeding its IC50 value.

Q & A

Q. Table 1: Comparative Synthesis Conditions

ParameterMethod A (Ref )Method B (Ref )
CatalystNoneBleaching Earth Clay
Solvent1,4-DioxanePEG-400
Temperature (°C)2570–80
Yield (%)7385

Q. Table 2: Bioactivity Data Variability

StudyIC₅₀ (µM)Assay Conditions
0.510 mM ATP, pH 7.4
5.01 mM ATP, pH 6.8

Key Research Gaps

  • Mechanistic studies : Limited data on the compound’s interaction with biological targets (e.g., kinase binding modes).
  • Scalability : No published protocols for gram-scale synthesis.

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